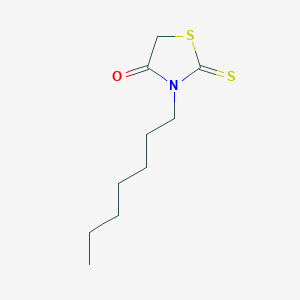
3-Heptyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-Heptyl-2-thioxo-1,3-thiazolidin-4-one: is a chemical compound belonging to the class of thiazolidinones. Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
The primary target of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
This compound interacts with its target, the CDC25 enzyme, by inhibiting its activity . This inhibition disrupts the normal cell cycle, leading to a halt in cell division . The compound’s interaction with its target results in significant changes in the cell, primarily affecting its ability to proliferate .
Biochemical Pathways
The inhibition of the CDC25 enzyme affects the cell cycle pathway . The cell cycle is a series of events that take place in a cell, leading to its division and duplication. By inhibiting the CDC25 enzyme, this compound disrupts this cycle, preventing the cell from dividing and proliferating .
Pharmacokinetics
Thiazolidin-4-one derivatives, in general, have been reported to have good pharmacokinetic properties . These properties include good absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to their bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cell division and proliferation . This is due to its inhibitory effect on the CDC25 enzyme, which plays a crucial role in the cell cycle . The compound’s action leads to significant molecular and cellular effects, primarily affecting the cell’s ability to divide and proliferate .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one are not fully understood yet. Thiazolidin-4-one derivatives have been found to inhibit various enzymes and interact with cell lines, contributing to their anticancer activity .
Cellular Effects
The cellular effects of this compound are not well-documented. Thiazolidin-4-one derivatives have been found to exhibit significant anticancer activities . They have been shown to inhibit the cell division cycle phosphatase (CDC25) enzyme, which plays a crucial role in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Thiazolidin-4-one derivatives have been found to inhibit various enzymes, suggesting that they may exert their effects at the molecular level through enzyme inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of heptylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted thiazolidinones.
Aplicaciones Científicas De Investigación
3-Heptyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Comparación Con Compuestos Similares
- 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
- 3-Octyl-2-thioxo-1,3-thiazolidin-4-one
- 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one
Comparison: 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its heptyl side chain, which can influence its lipophilicity and biological activity. Compared to shorter or longer alkyl chains, the heptyl group provides a balance between hydrophobicity and molecular size, potentially enhancing its interaction with biological targets. This makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS2/c1-2-3-4-5-6-7-11-9(12)8-14-10(11)13/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEZMHNHYRWSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)CSC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)








